1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C7H12F3NO. This compound is characterized by the presence of a trifluoromethyl group and an oxolane ring, making it a unique entity in the realm of organic chemistry. It is often used in various research and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine typically involves the reaction of 1,1,1-trifluoroacetone with oxirane in the presence of an amine catalyst. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The oxolane ring provides structural stability and can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
When compared to similar compounds, 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine stands out due to its unique combination of a trifluoromethyl group and an oxolane ring. Similar compounds include:
1,1,1-Trifluoro-2-propanol: Lacks the oxolane ring, making it less structurally complex.
2,2,2-Trifluoroethylamine: Does not contain the oxolane ring, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine, leading to different reactivity and applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)4-5-2-1-3-12-5/h5-6H,1-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOINFZXOMMMZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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